molecular formula C17H21N3O2 B1434085 1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester CAS No. 1421312-09-5

1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester

Cat. No. B1434085
CAS RN: 1421312-09-5
M. Wt: 299.37 g/mol
InChI Key: GDARODXQZJSBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C17H21N3O2 . It has a molecular weight of 299.37 . The compound is a light yellow solid and is stored at a temperature of 0-5°C .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines has been a subject of research for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H21N3O2/c1-17(2,3)22-16(21)19-11-7-10-14-15(19)12-18-20(14)13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 299.37 and is stored at a temperature of 0-5°C .

Scientific Research Applications

Complexation with Metal Ions

The study by Galadzhun et al. (2019) presents the synthesis of phenyl ester and benzyl ester derivatives from 2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid. These derivatives were complexed with iron(II) to form [FeL2][BF4]2 complex salts. Notably, two polymorphs of an iron(II) complex exhibited distinct spin states, with one showing high-spin characteristics and the other demonstrating spin-crossover behavior above room temperature. This highlights the potential of such compounds in the study of spin states and magnetic properties of metal complexes, which can be crucial for magnetic materials and sensors applications Galadzhun, Kulmaczewski, & Halcrow, 2019.

Structural Characterization

In another research, Wang et al. (2017) focused on the structural characterization of a closely related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, through X-ray powder diffraction. This compound serves as an important intermediate in the synthesis of apixaban, an anticoagulant. Such detailed structural analyses are fundamental for understanding the crystalline properties and stability of pharmaceutical intermediates, which directly influence drug formulation and efficacy Wang, Suo, Zhang, Hou, & Li, 2017.

properties

IUPAC Name

tert-butyl 1-phenyl-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-11-7-10-14-15(19)12-18-20(14)13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDARODXQZJSBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501114447
Record name 4H-Pyrazolo[4,3-b]pyridine-4-carboxylic acid, 1,5,6,7-tetrahydro-1-phenyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester

CAS RN

1421312-09-5
Record name 4H-Pyrazolo[4,3-b]pyridine-4-carboxylic acid, 1,5,6,7-tetrahydro-1-phenyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421312-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrazolo[4,3-b]pyridine-4-carboxylic acid, 1,5,6,7-tetrahydro-1-phenyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
Reactant of Route 5
1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.